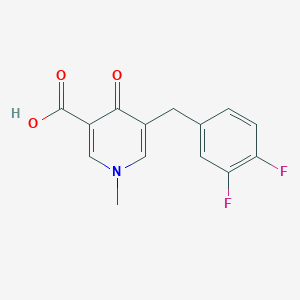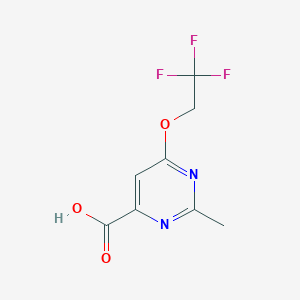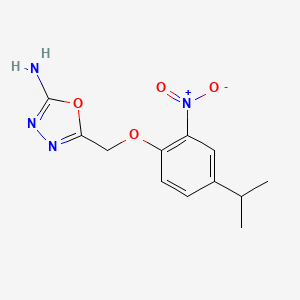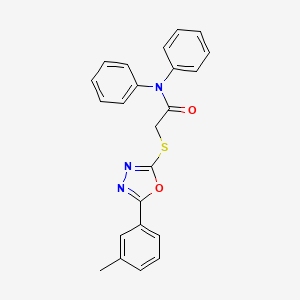
5-(3,4-Difluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Difluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid: is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a 3,4-difluorobenzyl group attached to a dihydropyridine ring, which is further substituted with a carboxylic acid group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Difluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid typically involves the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the 3,4-Difluorobenzyl Group: The 3,4-difluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable nucleophile attacks the benzyl halide derivative.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of hydroxylated derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a potential candidate for drug development. It can be studied for its effects on various biological targets, such as enzymes or receptors.
Biochemical Research: It can be used as a probe to study biochemical pathways and interactions within cells.
Industry:
Agriculture: The compound can be explored for its potential use as a pesticide or herbicide due to its chemical properties.
Manufacturing: It can be used in the synthesis of advanced materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 5-(3,4-Difluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The presence of the 3,4-difluorobenzyl group can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
- 5-(3,4-Dichlorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- 5-(3,4-Dimethoxybenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- 5-(3,4-Dimethylbenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Uniqueness: The presence of the 3,4-difluorobenzyl group in 5-(3,4-Difluorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid imparts unique properties compared to its analogs. The fluorine atoms can influence the compound’s electronic properties, enhancing its reactivity and binding affinity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C14H11F2NO3 |
|---|---|
Molecular Weight |
279.24 g/mol |
IUPAC Name |
5-[(3,4-difluorophenyl)methyl]-1-methyl-4-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11F2NO3/c1-17-6-9(13(18)10(7-17)14(19)20)4-8-2-3-11(15)12(16)5-8/h2-3,5-7H,4H2,1H3,(H,19,20) |
InChI Key |
SGSMZNQVCLYVRG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C(=C1)C(=O)O)CC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B11778932.png)


![3-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propanoic acid](/img/structure/B11778942.png)



![2-(3-Chlorophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11778965.png)
![6-Methyl-5-(3-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11778966.png)
![Methyl 4-(4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-D]pyrimidin-2-YL)benzoate](/img/structure/B11778980.png)


![3-((4-(tert-Butyl)benzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11778997.png)
![6-Chloro-1-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11779007.png)
